molecular formula C15H16N2S B1205011 Tienocarbine CAS No. 75458-65-0

Tienocarbine

Cat. No. B1205011
Key on ui cas rn: 75458-65-0
M. Wt: 256.4 g/mol
InChI Key: GMIILPOVBUNJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410536

Procedure details

15,75 g of 5-hydrazino-3-methylbenzothiophene hydrochloride are suspended in 500 ml of water, a layer of methylene chloride is introduced under the suspension and 10.5 g of 1-methyl-4-piperidone are added at about 0° C. The mixture is then adjusted to pH 9.5 with N NaOH and is stirred for 30 minutes. The organic phase is separated off and washed with saturated NaCl solution, dried and mixed with 500 ml of ethylene glycol and the methylene chloride is distilled off under a vacuum of 12 mm. Some of the glycol is then distilled off under 0.01 mm and at 100° C. and the concentrated solution is heated to 200° C. (bath temperature) in an N2 atmosphere for 1/2 hour. The crystals which precipitate on cooling the mixture are filtered off, washed and recrystallised from ethyl acetate. Melting point: 224°-227° C.
Name
5-hydrazino-3-methylbenzothiophene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][CH:10]=[C:9]([CH3:12])[C:8]=2[CH:13]=1)N.C(Cl)Cl.[CH3:17][N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1.[OH-].[Na+]>O>[CH3:12][C:9]1[C:8]2=[C:13]3[C:4](=[CH:5][CH:6]=[C:7]2[S:11][CH:10]=1)[NH:2][C:21]1[CH2:22][CH2:23][N:18]([CH3:17])[CH2:19][C:20]3=1 |f:0.1,4.5|

Inputs

Step One
Name
5-hydrazino-3-methylbenzothiophene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N(N)C=1C=CC2=C(C(=CS2)C)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10.5 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at about 0° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
mixed with 500 ml of ethylene glycol
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride is distilled off under a vacuum of 12 mm
DISTILLATION
Type
DISTILLATION
Details
Some of the glycol is then distilled off under 0.01 mm and at 100° C.
CUSTOM
Type
CUSTOM
Details
The crystals which precipitate
TEMPERATURE
Type
TEMPERATURE
Details
on cooling the mixture
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CSC=2C1=C1C3=C(NC1=CC2)CCN(C3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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